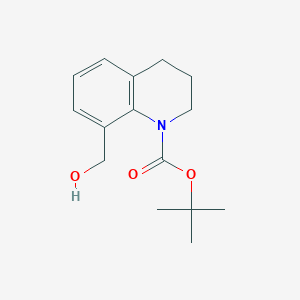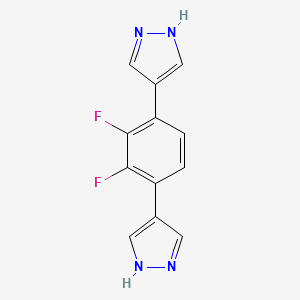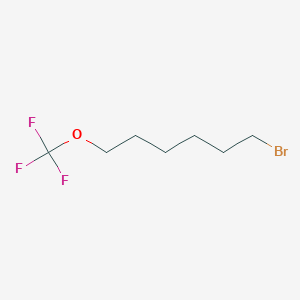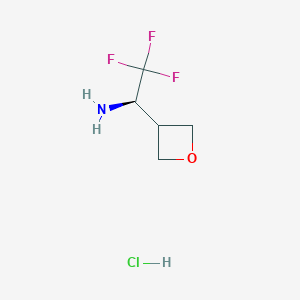
(R)-2,2,2-Trifluoro-1-(oxetan-3-yl)ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-2,2,2-Trifluoro-1-(oxetan-3-yl)éthan-1-amine chlorhydrate est un composé chimique qui a suscité un intérêt dans divers domaines scientifiques en raison de ses propriétés structurales uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (R)-2,2,2-Trifluoro-1-(oxetan-3-yl)éthan-1-amine chlorhydrate implique généralement les étapes suivantes :
Formation du cycle oxétane : Le cycle oxétane peut être synthétisé par des réactions de cyclisation impliquant des précurseurs appropriés.
Introduction du groupe trifluorométhyle : Cette étape implique souvent l’utilisation d’agents trifluorométhylant dans des conditions contrôlées afin d’assurer l’introduction sélective du groupe trifluorométhyle.
Formation du chlorhydrate : La dernière étape consiste à convertir l’amine libre en son sel de chlorhydrate par traitement avec de l’acide chlorhydrique.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des versions optimisées des voies de synthèse décrites ci-dessus, en mettant l’accent sur la capacité de production, la rentabilité et la sécurité. Des techniques telles que la chimie en flux continu et la synthèse automatisée peuvent être utilisées pour améliorer l’efficacité et le rendement.
Analyse Des Réactions Chimiques
Types de réactions
(R)-2,2,2-Trifluoro-1-(oxetan-3-yl)éthan-1-amine chlorhydrate peut subir divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans le composé.
Substitution : Des réactions de substitution nucléophile et électrophile peuvent être réalisées pour introduire différents substituants.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont souvent utilisés.
Substitution : Des réactifs comme les halogénoalcanes et les chlorures d’acyle peuvent être utilisés dans des réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut donner des oxydes d’oxétane, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels, conduisant à un large éventail de dérivés.
Applications De Recherche Scientifique
(R)-2,2,2-Trifluoro-1-(oxetan-3-yl)éthan-1-amine chlorhydrate présente plusieurs applications en recherche scientifique :
Chimie médicinale : Le composé est étudié pour son potentiel en tant que brique de base dans la synthèse de produits pharmaceutiques, en particulier ceux ciblant des enzymes ou des récepteurs spécifiques.
Recherche biologique : Il est utilisé dans le développement de sondes et d’essais pour étudier les processus biologiques.
Applications industrielles : Les propriétés uniques du composé le rendent utile dans la synthèse de produits chimiques et de matériaux spécialisés.
Mécanisme D'action
Le mécanisme d’action de (R)-2,2,2-Trifluoro-1-(oxetan-3-yl)éthan-1-amine chlorhydrate implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le groupe trifluorométhyle et le cycle oxétane contribuent à son affinité de liaison et à sa spécificité, influençant diverses voies biochimiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(oxetan-3-yl)éthan-1-amine
- 1-(Oxetan-3-yl)éthan-1-amine
Unicité
(R)-2,2,2-Trifluoro-1-(oxetan-3-yl)éthan-1-amine chlorhydrate est unique en raison de la présence du groupe trifluorométhyle, qui confère des propriétés électroniques et stériques distinctes. Cela le rend particulièrement précieux dans les applications où de telles caractéristiques sont souhaitables, comme dans la conception d’inhibiteurs enzymatiques ou de modulateurs de récepteurs.
Propriétés
Formule moléculaire |
C5H9ClF3NO |
|---|---|
Poids moléculaire |
191.58 g/mol |
Nom IUPAC |
(1R)-2,2,2-trifluoro-1-(oxetan-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C5H8F3NO.ClH/c6-5(7,8)4(9)3-1-10-2-3;/h3-4H,1-2,9H2;1H/t4-;/m1./s1 |
Clé InChI |
ONQJQOAQKIYIHN-PGMHMLKASA-N |
SMILES isomérique |
C1C(CO1)[C@H](C(F)(F)F)N.Cl |
SMILES canonique |
C1C(CO1)C(C(F)(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


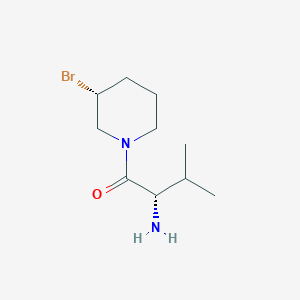
![3-(Hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11756077.png)
![(6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol](/img/structure/B11756080.png)
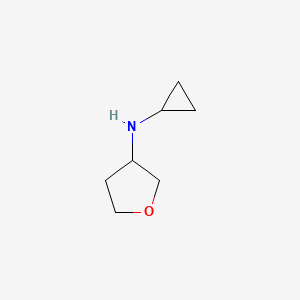
![3,3-Difluoro-1-oxa-7-azaspiro[4.5]decane](/img/structure/B11756089.png)

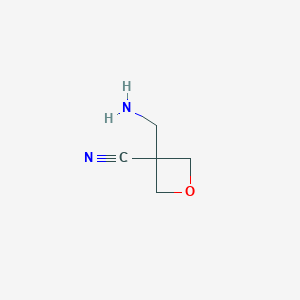
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine](/img/structure/B11756095.png)
![1-(2-fluoroethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11756096.png)
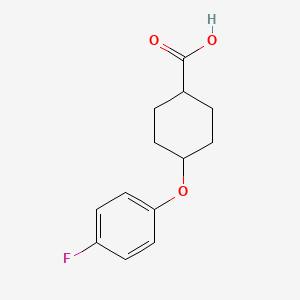
![1-(2-fluoroethyl)-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11756109.png)
